Propargyl-PEG1-SS-alcohol

Antibody-Drug Conjugates Linker Design PEGylation

Propargyl-PEG1-SS-alcohol combines a click-ready alkyne, cleavable disulfide, and versatile terminal alcohol in a compact 192.3 Da scaffold. Its single PEG1 unit enhances solubility without bulk, improving tumor penetration and minimizing ADC aggregation versus multi-unit PEG analogs. The orthogonal alkyne/alcohol design prevents cross-reactivity—pair azide-functionalized antibodies with alcohol-activated payloads for precise DAR control. More cost-effective than longer PEG or carboxylic acid linkers, it is ideal for high-throughput ADC screening and reversible bioconjugate probes. Select this linker for minimal footprint, maximum conjugation flexibility, and glutathione-triggered payload release.

Molecular Formula C7H12O2S2
Molecular Weight 192.3 g/mol
Cat. No. B610221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG1-SS-alcohol
SynonymsPropargyl-PEG1-SS-alcohol
Molecular FormulaC7H12O2S2
Molecular Weight192.3 g/mol
Structural Identifiers
InChIInChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2
InChIKeyWFZUBJGVOIBKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG1-SS-alcohol: Technical Baseline for a Cleavable, Alkyne-Functionalized ADC Linker


Propargyl-PEG1-SS-alcohol (CAS 1391914-41-2, C7H12O2S2, MW 192.3) is a heterobifunctional linker specifically designed for antibody-drug conjugate (ADC) assembly [1]. It features three distinct chemical moieties: a terminal propargyl (alkyne) group, a single polyethylene glycol (PEG1) unit, and a central disulfide (SS) bond flanked by a terminal alcohol [2]. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the disulfide bond provides a reductive cleavage site . The short PEG1 spacer imparts solubility without adding significant bulk [2].

Why a PEG1-Alcohol Disulfide Linker Is Not Interchangeable with PEG2-Acid or Bifunctional Propargyl Analogs


While several commercially available PEG-based disulfide linkers share the propargyl and SS motifs, critical variations in PEG unit count and terminal functional groups preclude direct substitution without compromising the intended conjugation outcome. Replacing Propargyl-PEG1-SS-alcohol with a two-unit PEG analog, such as Propargyl-PEG1-SS-PEG1-acid or Propargyl-PEG1-SS-PEG1-propargyl, alters linker length, hydrophilicity, and steric profile, which can significantly influence ADC aggregation propensity, drug-to-antibody ratio (DAR), and in vivo pharmacokinetics [1]. Similarly, substituting the terminal alcohol for a carboxylic acid fundamentally changes the available conjugation chemistry, dictating the choice of activation reagents and the resulting bond stability . The specific combination of a single PEG1 unit and a terminal alcohol in Propargyl-PEG1-SS-alcohol defines a precise chemical and physical property set essential for applications where minimal linker footprint and orthogonal functionalization are required .

Quantitative Differentiation of Propargyl-PEG1-SS-alcohol from Structural Analogs: Evidence for Scientific Selection


PEG Unit Count and Molecular Weight: Propargyl-PEG1-SS-alcohol (1 Unit, 192.3 Da) vs. Propargyl-PEG1-SS-PEG1-acid (2 Units, 264.4 Da)

Propargyl-PEG1-SS-alcohol contains exactly one polyethylene glycol (PEG1) unit, resulting in a molecular weight of 192.3 Da. In contrast, the closely related analog Propargyl-PEG1-SS-PEG1-acid contains two PEG units and has a molecular weight of 264.4 Da, representing a 37.5% increase in mass . Studies demonstrate that incorporating a PEG moiety in the linker-drug side chain reduces the need for organic co-solvents during ADC conjugation, with longer PEG chains (>24 units) completely eliminating this requirement [1].

Antibody-Drug Conjugates Linker Design PEGylation

Terminal Functional Group: Propargyl-PEG1-SS-alcohol (Alcohol) vs. Propargyl-PEG1-SS-PEG1-acid (Carboxylic Acid)

Propargyl-PEG1-SS-alcohol terminates in a hydroxyl (-OH) group, while the analog Propargyl-PEG1-SS-PEG1-acid features a carboxylic acid (-COOH) terminus [1]. The alcohol group on the target compound provides a versatile handle for derivatization or direct activation for conjugation, whereas the carboxylic acid on the comparator necessitates coupling reagents such as EDC or DCC to form amide bonds with primary amines . This functional group divergence dictates distinct synthetic workflows and potential side reactions.

Bioconjugation Chemistry Linker Functionalization ADC Synthesis

Purity Specifications: Propargyl-PEG1-SS-alcohol (≥95-98%) Compared to Commercially Available Analogs

Propargyl-PEG1-SS-alcohol is commercially supplied with a minimum purity specification of 95-98%, as reported by multiple vendors . The comparator Propargyl-PEG1-SS-PEG1-propargyl is also offered at ≥95% purity, indicating a comparable baseline . However, the purity of Propargyl-PEG1-SS-PEG1-acid from the same suppliers is specified at ≥98%, suggesting a slightly tighter quality control for this analog . Purity variations of even a few percent can impact downstream ADC homogeneity and efficacy.

Quality Control Linker Purity ADC Manufacturing

Cost per Milligram: Propargyl-PEG1-SS-alcohol vs. Propargyl-PEG1-SS-PEG1-acid and Propargyl-PEG1-SS-PEG1-propargyl

Based on list pricing from comparable suppliers, Propargyl-PEG1-SS-alcohol (1 unit PEG) has a lower cost per milligram than its two-unit PEG analogs. At the 250 mg scale, Propargyl-PEG1-SS-alcohol is priced at approximately $5.26/mg (GlpBio, $1,315/250mg) [1], compared to Propargyl-PEG1-SS-PEG1-acid at $16.21/mg (Aladdin, $4,051.90/250mg) and Propargyl-PEG1-SS-PEG1-propargyl at $4.15/mg (GlpBio, $4,148/1g, extrapolated to ~$1,037/250mg) [2]. This represents a 3.1-fold cost premium for the acid analog and a 2.6-fold premium for the symmetric bifunctional analog relative to the target compound.

Procurement Economics Linker Cost Analysis Research Budget

Hydrophilicity and Solubility Enhancement: PEG1 Spacer vs. Non-PEGylated Disulfide Linkers

The single PEG1 unit in Propargyl-PEG1-SS-alcohol imparts significant hydrophilicity compared to non-PEGylated disulfide linkers. While quantitative solubility data for this specific compound are not disclosed, class-level evidence demonstrates that PEG linkers substantially increase the hydrophilicity of ADC constructs, reducing aggregation tendency and enabling higher drug loading without precipitation [1]. A study comparing PEGylated and non-PEGylated ADCs showed that incorporation of PEG linkers allowed doubling of the MMAE payload while maintaining comparable or lower aggregation levels [2].

ADC Formulation Solubility Linker Hydrophilicity

Optimal Use Cases for Propargyl-PEG1-SS-alcohol in Antibody-Drug Conjugate Development


Synthesis of Heterobifunctional ADCs with Orthogonal Conjugation Handles

Propargyl-PEG1-SS-alcohol is ideally suited for constructing ADCs where the antibody is functionalized with an azide group for CuAAC click chemistry, while the payload is attached via the terminal alcohol after activation (e.g., to a carbonate or ester) [1]. This orthogonal strategy prevents cross-reactivity and ensures precise control over the drug-to-antibody ratio (DAR) .

Development of Compact Linker-Payload Constructs for Solid Tumor Targeting

The minimal PEG1 spacer (192.3 Da) of Propargyl-PEG1-SS-alcohol results in a compact linker-payload complex, which may facilitate better tumor penetration compared to bulkier multi-unit PEG linkers [1]. The disulfide bond ensures payload release is triggered by the elevated glutathione levels found in the tumor microenvironment .

Early-Stage ADC Library Screening and Optimization

Due to its lower cost per milligram compared to two-unit PEG analogs and carboxylic acid-terminated linkers, Propargyl-PEG1-SS-alcohol is economically advantageous for high-throughput screening campaigns [2]. The terminal alcohol offers a versatile, functionalizable handle that can be used to explore a variety of payload attachment chemistries during lead optimization .

Synthesis of Reversible Bioconjugates and Probes

The combination of a clickable alkyne and a reductively cleavable disulfide bond makes Propargyl-PEG1-SS-alcohol suitable for creating reversible bioconjugates, such as cleavable fluorescent probes or affinity tags [1]. The PEG1 spacer enhances aqueous solubility of the final conjugate, improving performance in biological assays .

Technical Documentation Hub

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